1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

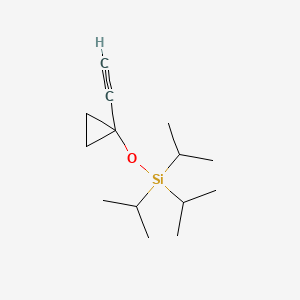

1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane is a biochemical used for proteomics research . It has a molecular formula of C14H26OSi and a molecular weight of 238.44 .

Molecular Structure Analysis

The molecular structure of 1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane consists of a cyclopropane ring with an ethynyl group and a triisopropylsilyloxy group attached to it . The IUPAC name for this compound is (1-ethynylcyclopropyl)oxy-tri(propan-2-yl)silane .Physical And Chemical Properties Analysis

1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane has a molecular weight of 238.44 . Unfortunately, other physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the web search results.Scientific Research Applications

Mechanistic Probes in Organic Chemistry

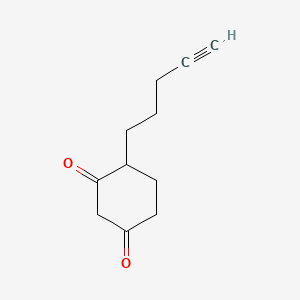

Cyclopropyl alkynes, including compounds similar to 1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane, serve as mechanistic probes in organic chemistry. They are used to distinguish between vinyl radical and ionic intermediates. The behavior of cyclopropyl alkynes under various conditions allows researchers to understand the mechanisms of reactions involving these intermediates. For instance, studies have shown that these alkynes undergo protonation and addition reactions, leading to the formation of alpha-cyclopropyl-substituted vinyl cations or radicals, depending on the conditions. This ability to differentiate reaction pathways is crucial for designing and optimizing synthetic routes in organic synthesis (Gottschling et al., 2005).

Conformationally Restricted Analogues of Biologically Active Compounds

The cyclopropane ring is effectively used in restricting the conformation of biologically active compounds to enhance their activity and investigate bioactive conformations. Derivatives of cyclopropanes, such as those involving 1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane, can serve as conformationally restricted analogues of various bioactive molecules. This application is particularly valuable in drug discovery and medicinal chemistry, where the spatial arrangement of molecules can significantly influence their interaction with biological targets. Such derivatives have been developed as key intermediates for synthesizing compounds with asymmetric cyclopropane structures, illustrating the versatility of cyclopropane derivatives in organic synthesis (Kazuta et al., 2002).

Synthesis of Cyclopropylamines and Enynes

Cyclopropanone derivatives, akin to the structure of interest, are new cyclopropanone equivalents that react with terminal acetylenes and disubstituted amines to synthesize 1-alkynyl cyclopropylamines. These reactions, catalyzed by gold chloride, represent a novel approach in the synthesis of cyclopropylamines, demonstrating the potential of cyclopropane derivatives as intermediates in the preparation of complex organic molecules. The methodology allows for the moderate-yield synthesis of these compounds, highlighting the synthetic utility of cyclopropane derivatives in organic chemistry (Liu et al., 2008).

Novel Routes to Cyclopropane Derivatives

Innovative synthetic methods have been developed to convert gem-dimethyl groups into cyclopropanes. This process involves Pd-catalyzed sequential C-H activation followed by radical cyclization. Such methodologies offer novel routes to synthesize cyclopropane derivatives, expanding the toolbox available for constructing these structures in organic chemistry. The utility of these methods underscores the importance of cyclopropane derivatives in synthesis and their potential applications in developing new materials and molecules (Giri et al., 2006).

Future Directions

properties

IUPAC Name |

(1-ethynylcyclopropyl)oxy-tri(propan-2-yl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26OSi/c1-8-14(9-10-14)15-16(11(2)3,12(4)5)13(6)7/h1,11-13H,9-10H2,2-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIKKDVQALCGEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1(CC1)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B587066.png)

![(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide](/img/structure/B587068.png)

![Hydrazinecarboxylic acid, [(ethylamino)methoxymethylene]-, ethyl ester (9CI)](/img/no-structure.png)